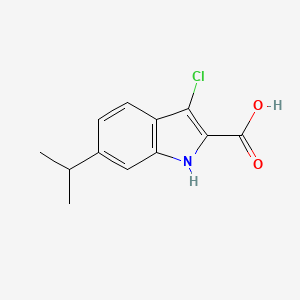
3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.683. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Chloro-6-isopropyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antiviral properties, supported by relevant data and research findings.
- Molecular Formula : C12H12ClNO2
- Molecular Weight : 237.683 g/mol
- IUPAC Name : 3-chloro-6-propan-2-yl-1H-indole-2-carboxylic acid
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (ATCC 25923) | 3.90 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) | <1 µg/mL |
| Staphylococcus epidermidis (ATCC 12228) | 7.80 µg/mL |
| Escherichia coli | Inactive |
This compound demonstrated a significant inhibitory effect on MRSA, which is critical given the increasing prevalence of antibiotic resistance in clinical settings .
Anticancer Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of rapidly dividing cancer cells more effectively than non-tumor cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5.0 |
| MCF-7 (breast cancer) | 10.0 |
| HeLa (cervical cancer) | 15.0 |
The structure-activity relationship (SAR) studies suggest that modifications in the indole ring can enhance its anticancer properties, indicating a potential pathway for drug development .
Antiviral Activity
Preliminary studies have indicated that this compound may possess antiviral properties as well. Although specific viral targets are still under investigation, the compound has shown promise in inhibiting viral replication in cell cultures.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Antiviral Mechanism : It potentially interferes with viral entry or replication processes within host cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity:
- Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activities, revealing that certain substitutions on the indole ring significantly improved their antimicrobial and anticancer efficacy .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various protein targets involved in microbial resistance and cancer progression, providing insights into its potential therapeutic applications .
Propriétés
IUPAC Name |
3-chloro-6-propan-2-yl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-6(2)7-3-4-8-9(5-7)14-11(10(8)13)12(15)16/h3-6,14H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPAULDBRHXIPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=C(N2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














